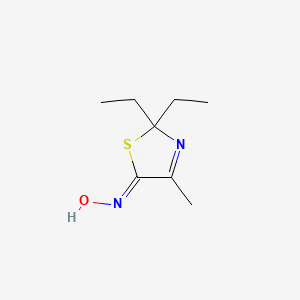
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the condensation of 2,2-diethyl-4-methylthiazole with hydroxylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic structure similar to the compound .
Benzothiazole: Another thiazole derivative with different substituents.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. These features may confer distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C8H14N2OS |
|---|---|
Molekulargewicht |
186.28 g/mol |
IUPAC-Name |
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-4-8(5-2)9-6(3)7(10-11)12-8/h11H,4-5H2,1-3H3/b10-7- |
InChI-Schlüssel |
HUYDJTZCJLUSTB-YFHOEESVSA-N |
Isomerische SMILES |
CCC1(N=C(/C(=N/O)/S1)C)CC |
Kanonische SMILES |
CCC1(N=C(C(=NO)S1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)

![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

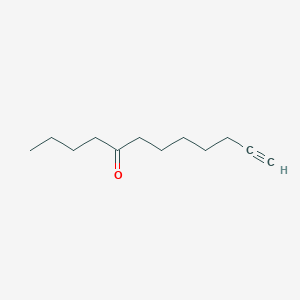
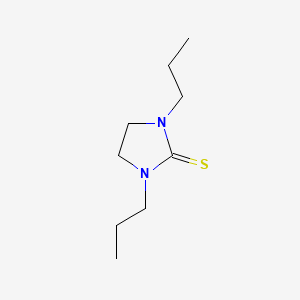
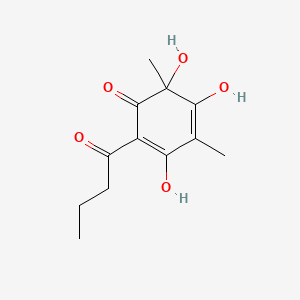
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
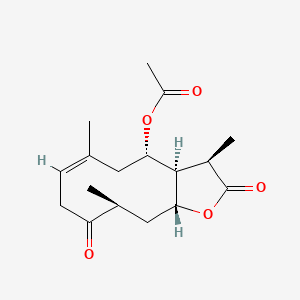
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
